N-(4-methylpyridin-2-yl)-3-oxobutanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-4-11-9(5-7)12-10(14)6-8(2)13/h3-5H,6H2,1-2H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKNMRJOZGSSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-45-1 | |
| Record name | 2-ACETOACETAMIDO-4-METHYLPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 4 Methylpyridin 2 Yl 3 Oxobutanamide and Its Analogues
Approaches to the Direct Synthesis of N-(4-methylpyridin-2-yl)-3-oxobutanamide
The primary and most direct method for the synthesis of this compound involves the condensation of 2-amino-4-methylpyridine (B118599) with a suitable acetoacetylating agent. One common approach utilizes ethyl acetoacetate (B1235776) as the acylating agent. This reaction can be performed under various conditions, including conventional heating and microwave irradiation, with the latter often providing advantages in terms of reduced reaction times and improved yields. researchgate.net The structure of the resulting compound has been confirmed through spectral analysis and X-ray diffraction studies, revealing an orthorhombic crystal system. researchgate.net
| Reactants | Method | Outcome | Reference |
| 2-amino-4-methylpyridine, Ethyl acetoacetate | Microwave irradiation | This compound | researchgate.net |
Strategic Building Blocks and Precursors for Oxobutanamide Derivatives
The synthesis of this compound and its analogs relies on the availability of key starting materials. The strategic selection of these precursors is crucial for achieving efficient and versatile synthetic routes.
Utilization of Acetoacetanilides and Related Intermediates
Acetoacetanilides, which are acetoacetamide (B46550) derivatives of anilines, are fundamental building blocks in organic synthesis. wikipedia.org They are typically prepared by the acetoacetylation of an aniline (B41778) derivative with diketene (B1670635). wikipedia.org These intermediates are characterized by the presence of an active methylene (B1212753) group flanked by two carbonyl groups, making them highly reactive towards both electrophiles and nucleophiles. researchgate.net This reactivity is harnessed in the synthesis of various heterocyclic systems and in coupling reactions with diazonium salts to produce arylide yellow pigments. wikipedia.org The structural and electronic properties of acetoacetanilides can be modulated by substituents on the aryl ring, influencing their reactivity and the properties of the resulting products. wikipedia.org
Application of 2,2-Dimethyl-4H-1,3-dioxin-4-one in Amidation Reactions
2,2-Dimethyl-4H-1,3-dioxin-4-one, also known as the diketene-acetone adduct, serves as a valuable and versatile precursor to β-dicarbonyl compounds, including acetoacetamides. sigmaaldrich.com Its reaction with amines, a process known as amidation, provides a convenient route to N-substituted-3-oxobutanamides. This reagent offers an alternative to the direct use of diketene, which can be more challenging to handle. The reaction proceeds through the opening of the dioxinone ring by the amine nucleophile, followed by the elimination of acetone (B3395972) to yield the desired acetoacetamide derivative.
Derivatization Strategies for the this compound Scaffold
The this compound scaffold is a versatile platform for the construction of a wide array of more complex heterocyclic structures. The presence of multiple reactive sites, including the active methylene group, the carbonyl groups, and the pyridine (B92270) nitrogen, allows for a variety of derivatization strategies.
Heterocyclic Ring Formation via Cyclocondensation Reactions
The reactive nature of the 1,3-dicarbonyl moiety in this compound makes it an ideal substrate for cyclocondensation reactions to form various five- and six-membered heterocyclic rings. These reactions typically involve the reaction of the β-ketoamide with bifunctional nucleophiles or electrophiles.
Pyridines and Pyrimidines: Condensation reactions with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) or triethyl orthoformate can lead to the formation of substituted pyridine and pyrimidine (B1678525) rings. researchgate.net For instance, the reaction of 3-oxobutanamides with DMF-DMA can yield thiazolopyrimidines, pyridine derivatives, and naphthyridines depending on the reaction conditions. researchgate.net Furthermore, multicomponent reactions involving acetoacetanilide (B1666496) derivatives are employed in the synthesis of tetrahydropyrimidine-5-carboxamides. researchgate.net
Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. researchgate.net
Thiazoles and Thienopyridines: The introduction of a sulfur source, often in combination with an α-halocarbonyl compound or elemental sulfur, allows for the synthesis of thiazole (B1198619) and thiophene (B33073) rings. researchgate.net For example, the reaction of a β-oxoanilide with phenyl isocyanate followed by treatment with α-halo carbonyl compounds can furnish thiophene and thiazole derivatives. researchgate.net Subsequent reactions can lead to the formation of thieno[2,3-d]pyrimidine (B153573) and thiazolo[3,2-a]thieno[2,3-d]pyrimidine systems. researchgate.net
Functional Group Transformations and Modifications
Beyond cyclocondensation reactions, the this compound scaffold can undergo various functional group transformations to introduce further diversity.
S-Alkylation: In derivatives containing a thiol or thiourea (B124793) moiety, S-alkylation is a common transformation. For instance, the preparation of 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]-methyl]thio]-1H-benzimidazole involves the S-alkylation of 2-mercaptobenzimidazole (B194830) with a substituted pyridylmethyl chloride derivative. google.com This type of reaction is crucial in the synthesis of various pharmaceutical compounds.
Azo Coupling and Hydrazone Formation Reactions
The reaction of β-ketoanilides, such as this compound, with aryldiazonium salts is a significant transformation that leads to the formation of highly colored compounds. wikipedia.orgorganic-chemistry.org This reaction, commonly referred to as a coupling reaction, involves the electrophilic attack of the diazonium ion on the nucleophilic active methylene group (the carbon atom between the two carbonyl groups) of the butanamide moiety. researchgate.net
While the initial product might be conceptualized as an azo compound, extensive research, including spectroscopic analysis, has demonstrated that these products exist predominantly, if not exclusively, in the more stable hydrazone tautomeric form. researchgate.net This occurs through a tautomeric shift where a proton migrates from the methylene carbon to one of the nitrogen atoms. The resulting structure is characterized by a C=N-NH- linkage (hydrazone) rather than an N=N-CH linkage (azo). researchgate.net
The general synthesis involves two main steps:
Diazotization : An aromatic primary amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in an acidic medium at low temperatures, to form the corresponding aryldiazonium salt. researchgate.net
Coupling : The generated diazonium salt is then immediately reacted with the coupling partner, in this case, an N-substituted-3-oxobutanamide, in a solution buffered to be mildly acidic or neutral to facilitate the coupling reaction. organic-chemistry.orgresearchgate.net
Research on the coupling of various substituted aryldiazonium salts with N-(2,4-dimethylphenyl)-3-oxobutanamide, an analogue of the title compound, provides a clear precedent for this reaction. researchgate.net The studies confirm the formation of hydrazone products. The reaction is versatile, allowing for the synthesis of a wide array of derivatives by simply changing the aromatic amine used to generate the diazonium salt.
The table below details examples of hydrazones synthesized from the coupling of various diazonium salts with an analogous acetoacetanilide.
| Starting Aromatic Amine for Diazonium Salt | Coupling Partner | Resulting Hydrazone Product Name |
|---|---|---|
| Sulfanilic acid | N-(2,4-dimethylphenyl)-3-oxobutanamide | 4-{[2-(acetyl-N-(2,4-dimethylphenyl)carbamoyl)-1-hydrazinylidene]methyl}benzenesulfonic acid |
| 4-Nitroaniline | N-(2,4-dimethylphenyl)-3-oxobutanamide | N-(2,4-Dimethylphenyl)-2-[(4-nitrophenyl)hydrazono]-3-oxobutanamide |
| Sulfanilamide | N-(2,4-dimethylphenyl)-3-oxobutanamide | 4-Amino-N-(4-{[2-(acetyl-N-(2,4-dimethylphenyl)carbamoyl)-1-hydrazinylidene]methyl}phenyl)benzenesulfonamide |
| Sulfapyridine | N-(2,4-dimethylphenyl)-3-oxobutanamide | N-(2,4-Dimethylphenyl)-3-oxo-2-{[4-(pyridin-2-ylsulfamoyl)phenyl]hydrazono}butanamide |
Hydrazone formation can also be achieved directly by the condensation of the ketone group in this compound with a hydrazine derivative, such as hydrazine hydrate (B1144303) or substituted hydrazines. researchgate.netnih.gov This nucleophilic addition-elimination reaction is typically catalyzed by a few drops of acid and results in the formation of a C=N bond, yielding the corresponding hydrazone and a molecule of water. nih.govnih.gov This method allows for the synthesis of a different class of hydrazones where the modification occurs at the acetyl carbonyl group rather than the active methylene carbon.
Advanced Synthetic Protocols and Catalytic Systems
Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and cost-effective protocols. In the context of synthesizing this compound derivatives, advanced methods focus on novel catalytic systems and green reaction media.
A significant advancement is the use of Deep Eutectic Solvents (DES) as a medium and catalyst for the diazotization and coupling reaction. rsc.org A DES, such as a mixture of choline (B1196258) chloride and tartaric acid, can serve as a green alternative to traditional volatile organic solvents. rsc.org This system has been successfully used for the one-pot synthesis of monoazo pigments from various anilines and acetoacetanilide derivatives at room temperature, offering high yields and simplified product isolation. rsc.org The DES can often be recycled, further enhancing the sustainability of the process. rsc.org
The table below summarizes an example of an advanced catalytic system used for the synthesis of related azo compounds.
| Catalytic System/Medium | Reactants | Reaction Type | Key Conditions | Advantage |
|---|---|---|---|---|
| Deep Eutectic Solvent (Choline chloride:Tartaric acid) | Anilines, Acetoacetanilide derivatives, NaNO₂ | Diazotization and Azo Coupling | Room Temperature, Ethanol as co-solvent | Green approach, Recyclable solvent system, High yields, One-pot synthesis |
Structure Activity Relationship Sar Studies and Molecular Design of N 4 Methylpyridin 2 Yl 3 Oxobutanamide Derivatives
Elucidation of Key Structural Features for Modulating Biological Activities
The biological activity of N-(4-methylpyridin-2-yl)-3-oxobutanamide derivatives is intricately linked to the specific arrangement and nature of their constituent parts. SAR studies on analogous heterocyclic compounds have highlighted several key structural features that can be modulated to fine-tune their biological profiles. These features primarily revolve around the pyridine (B92270) ring, the oxobutanamide side chain, and the amide linker.
The 3-Oxobutanamide Moiety: The β-ketoamide portion of the molecule is another crucial determinant of biological activity. The presence of the ketone and amide groups provides hydrogen bond donor and acceptor sites, which are often essential for target binding. The reactivity of the acetyl group and the conformational flexibility of the butanamide chain also play a role. Modifications to this part of the scaffold, such as the introduction of different substituents at the α- or γ-positions, could alter the molecule's electronic properties and shape, thereby influencing its interaction with biological macromolecules. Research on 3-oxobutanamides has demonstrated their utility as versatile synthons for a variety of heterocyclic compounds with antimicrobial and antioxidant activities, underscoring the chemical versatility and biological potential of this functional group. researchgate.net
The Amide Linker: The amide bond provides a rigid and planar linkage between the pyridine ring and the oxobutanamide chain. This linker plays a crucial role in maintaining the relative orientation of these two key pharmacophoric elements. The hydrogen on the amide nitrogen can act as a hydrogen bond donor, a common feature in many enzyme inhibitors. Altering the nature of this linker, for example, by replacing it with a more flexible or rigid unit, could significantly impact the compound's conformational preferences and, consequently, its biological activity.
The following table summarizes the key structural features and their potential impact on biological activity based on studies of related compounds.
| Structural Feature | Modification | Potential Impact on Biological Activity | Supporting Evidence from Analogous Compounds |
| 4-Methylpyridine Ring | Substitution pattern and nature of substituents. | Alteration of electronic properties and steric hindrance, affecting binding affinity and selectivity. | Modifications on the pyridine ring of 5-(pyridin-2-yl)thiazoles influenced ALK5 inhibitory activity. nih.gov |
| 3-Oxobutanamide Chain | Introduction of substituents at various positions. | Changes in hydrogen bonding capacity, reactivity, and overall molecular shape. | 3-Oxobutanamides are precursors to biologically active heterocyclic systems. researchgate.net |
| Amide Linker | Replacement with other functional groups. | Alteration of conformational rigidity and hydrogen bonding capabilities. | Amide groups are known to form crucial hydrogen bonds with target enzymes. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening.
For this compound derivatives, a QSAR study would typically involve the generation of a dataset of analogues with varying substituents on the pyridine ring and the oxobutanamide chain, along with their experimentally determined biological activities. A variety of molecular descriptors, which quantify different aspects of the molecular structure (e.g., electronic, steric, hydrophobic, and topological properties), would then be calculated for each compound.
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are employed to build a model that links these descriptors to the observed biological activity. researchgate.net For instance, a QSAR study on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives successfully used Topomer CoMFA and HQSAR methods to develop predictive models for their inhibitory activity against mIDH1. nih.gov Similarly, a non-linear QSAR model was developed for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives to predict their cytotoxic effects, demonstrating the power of these methods in anticancer drug design. nih.gov
A hypothetical QSAR model for this compound derivatives might reveal that:
Electronic properties of the pyridine ring, such as the partial charge on the nitrogen atom, are critical for activity.
Steric parameters , like the size of the substituent at the 4-position of the pyridine ring, have an optimal range for maximizing potency.
Hydrophobic fields around the oxobutanamide tail are important for binding to a specific pocket in the target protein. researchgate.net
The predictive power of such a QSAR model would be validated using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net
Rational Design Principles for Novel Analogues
The insights gained from SAR and QSAR studies form the foundation for the rational design of novel analogues of this compound with improved biological profiles. The goal of rational design is to introduce specific chemical modifications that are predicted to enhance the desired activity while minimizing off-target effects.
Bioisosteric Replacement: One common strategy is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. For example, the methyl group on the pyridine ring could be replaced with other small alkyl groups, a halogen, or a trifluoromethyl group to probe the electronic and steric requirements of the binding site. mdpi.com In the context of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, bioisosterism was employed to design novel pesticides. nih.gov
Scaffold Hopping: This approach involves replacing the core scaffold of the molecule with a different chemical structure while retaining the key pharmacophoric features. For this compound, one might consider replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to explore new interaction patterns with the biological target. The design of pyrimidine derivatives as anticancer agents often involves such strategies. nih.gov
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design techniques can be employed. Molecular docking studies can be used to predict how different analogues of this compound bind to the active site of the target protein. This allows for the design of compounds with improved complementarity to the binding site, leading to higher affinity and selectivity. Molecular docking was instrumental in validating 3D-QSAR models for TRPV1 antagonists. researchgate.net
The following table outlines some rational design strategies for novel analogues of this compound.
| Design Principle | Proposed Modification | Rationale | Relevant Example |
| Bioisosteric Replacement | Replace the 4-methyl group with -Cl, -F, or -CF3. | To investigate the influence of electronic effects on the pyridine ring. | Use of bioisosterism in designing novel pesticides. nih.gov |
| Scaffold Hopping | Replace the pyridine ring with a pyrimidine or thiazole (B1198619) ring. | To explore alternative heterocyclic scaffolds for improved binding or physicochemical properties. | Synthesis of pyrimidine derivatives as anticancer agents. nih.gov |
| Structure-Based Design | Introduce substituents that form specific hydrogen bonds or hydrophobic interactions with the target, as predicted by docking. | To enhance binding affinity and selectivity based on the target's 3D structure. | Validation of QSAR models for TRPV1 antagonists using molecular docking. researchgate.net |
| Fragment-Based Growth | Extend the oxobutanamide chain with functional groups that can occupy adjacent pockets in the binding site. | To increase the interaction surface and improve potency. | Design of DPP-4 inhibitors starting from a natural product lead. nih.gov |
By systematically applying these principles, medicinal chemists can navigate the chemical space around this compound to develop novel compounds with optimized therapeutic potential.
Biological and Biochemical Investigations of N 4 Methylpyridin 2 Yl 3 Oxobutanamide and Its Analogues
Enzyme Inhibition Profiles and Mechanistic Studies
Analogues of N-(4-methylpyridin-2-yl)-3-oxobutanamide have demonstrated inhibitory activity against several classes of enzymes, including kinases, hydrolases, and oxidoreductases.
Investigations into the kinase inhibition profiles of compounds structurally related to this compound have identified significant activity, particularly against Cyclin-Dependent Kinase 12 (CDK12).
One notable analogue, N-(5-methylthiazol-2-yl)-3-oxobutanamide (also known as HQ461), functions as a "molecular glue." nih.govbiorxiv.org It promotes the interaction between CDK12 and DDB1, a component of the CUL4-DDB1 ubiquitin ligase complex. nih.gov This induced proximity triggers the polyubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), the regulatory partner of CDK12. nih.gov The degradation of Cyclin K compromises the function of both CDK12 and the structurally similar CDK13, leading to a reduction in the phosphorylation of their substrates, such as Serine 2 of the RNA polymerase II C-terminal domain. nih.govbiorxiv.orgbiorxiv.org Consequently, this leads to the downregulation of genes involved in the DNA damage response, including BRCA1, BRCA2, ATR, and ERCC4. biorxiv.orgbiorxiv.org
While G protein-coupled receptor kinase 2 (GRK2) has been identified as a therapeutic target in pathologies like heart failure, and various inhibitors have been developed, specific inhibitory data for this compound or its immediate analogues against GRK2 are not detailed in the available research. nih.govnih.govmedchemexpress.com
Derivatives sharing the pyridine (B92270) core have been evaluated for their ability to inhibit various hydrolases, which are enzymes that catalyze the cleavage of chemical bonds by the addition of water.
Cholinesterase Inhibition: The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for regulating the levels of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a key strategy in managing Alzheimer's disease. nih.govsemanticscholar.org A series of pyridine derivatives with carbamic or amidic functionalities have been synthesized and tested for their cholinesterase inhibitory potential. nih.gov For instance, certain carbamate derivatives of pyridine have shown potent inhibition of human AChE (hAChE) and human BChE (hBChE). nih.gov Similarly, 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives have been assessed as dual inhibitors of both AChE and BuChE. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Pyridine Analogues
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyridine Carbamate Derivative (Compound 8) | hAChE | 0.153 | nih.gov |
| Pyridine Carbamate Derivative (Compound 11) | hBChE | 0.828 | nih.gov |
| 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1) | AChE | 5.90 | nih.gov |
| 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1) | BuChE | 6.76 | nih.gov |
Urease Inhibition: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. mdpi.comnih.gov Its activity is implicated in the pathogenesis of infections caused by bacteria like Helicobacter pylori. researchgate.netresearchgate.net Pyridine carboxamide derivatives have been explored as potential urease inhibitors. mdpi.com Studies on a series of these compounds revealed potent inhibitory action compared to the standard inhibitor thiourea (B124793) (IC₅₀ value of 18.93 ± 0.004 µM). mdpi.com The most promising compound in one such study exhibited an IC₅₀ value of 1.07 ± 0.043 µM. mdpi.com
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial blood glucose levels in type 2 diabetes. nih.govnih.govmdpi.com While numerous natural and synthetic compounds are known to inhibit this enzyme, specific data on the α-glucosidase inhibitory activity of this compound or its direct analogues is not prominently featured in the reviewed literature. researchgate.netresearchgate.net
Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. mdpi.com It is a significant biological source of free radicals and a target for the treatment of gout, a condition caused by hyperuricemia. nih.govanalis.com.my While many natural products, particularly flavonoids, have been identified as potent XO inhibitors, specific studies detailing the inhibitory effects of this compound or its close analogues on xanthine oxidase are not available in the provided sources. mdpi.comnih.govsemanticscholar.org
Receptor Binding and Ligand-Target Interaction Analysis
Molecular docking studies have been employed to understand the binding modes of analogous compounds to their respective enzyme targets. For example, docking analysis of a potent pyridine carbamate derivative indicated that it binds to acetylcholinesterase by interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS), consistent with a mixed inhibition mechanism. nih.gov Similarly, kinetic and in silico studies of pyridine carboxamide derivatives against urease have helped to elucidate their binding interactions within the enzyme's active site. mdpi.com These computational approaches provide valuable insights into the structure-activity relationships that govern the inhibitory potential of these compounds.
In Vitro Cellular and Molecular Assays
The effects of this compound analogues have been assessed at the cellular level to determine their impact on cell survival and growth.
The biological activity of these compounds has been evaluated using cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, which measures the metabolic activity of living cells. nih.govresearchgate.net
The CDK12-targeting analogue HQ461 was shown to cause cell death. nih.gov A colony formation assay demonstrated that genetic depletion of its target, Cyclin K, resulted in reduced cell viability in A549 lung cancer cells. nih.govbiorxiv.org Other pyridine derivatives have also been tested for their toxicity against various cell lines. Certain pyridine carbamates showed low toxicity against human astrocytoma T67 and HeLa cell lines. nih.gov In another study, novel amide derivatives of a substituted pyridine were evaluated for their in vitro anti-proliferative activity against HeLa, HepG2, and PANC-1 human carcinoma cell lines, with some compounds showing significant cytotoxic effects. researchgate.net
Table 2: In Vitro Cytotoxicity of Selected Pyridine Analogues
| Compound Class/Name | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Amide Derivative 6b | PANC-1 | 27.8 | researchgate.net |
| Amide Derivative 6d | HeLa | 2.8 | researchgate.net |
Investigations of Protein-Protein Interactions and Degradation Mechanisms (e.g., Molecular Glues)
There is currently no published research specifically investigating this compound as a modulator of protein-protein interactions (PPIs) or its potential to act as a "molecular glue." Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, often leading to the degradation of a target protein. While the concept of molecular glues is a burgeoning field in chemical biology and drug discovery, with compounds like thalidomide and its analogs serving as prime examples, no studies have yet implicated this compound or its close analogues in such mechanisms. The investigation of novel small molecules for their ability to induce protein degradation is an active area of research, but this specific compound has not been a subject of such published studies.
Advanced Spectroscopic and Characterization Techniques for N 4 Methylpyridin 2 Yl 3 Oxobutanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of N-(4-methylpyridin-2-yl)-3-oxobutanamide. Both ¹H and ¹³C NMR analyses provide critical data on the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present. The methyl group on the pyridine (B92270) ring typically appears as a singlet. The protons of the methylene (B1212753) and methyl groups of the oxobutanamide moiety also give rise to characteristic signals. The aromatic protons on the pyridine ring show specific splitting patterns and chemical shifts depending on their position relative to the nitrogen atom and the methyl substituent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. researchgate.net The spectrum shows distinct resonances for the methyl carbon, the carbonyl carbons of the amide and ketone groups, the methylene carbon, and the carbons of the pyridine ring. researchgate.net The chemical shifts of the carbonyl carbons are particularly informative, appearing in the downfield region of the spectrum.
A detailed analysis of both ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), allows for the complete assignment of the molecule's structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine-CH₃ | ~2.4 | ~21.0 |
| Pyridine-H | ~6.8 - 8.2 | ~115 - 150 |
| -NH- | ~10.0 (broad) | - |
| -CH₂- | ~3.6 | ~50.0 |
| -C(O)CH₃ | ~2.2 | ~30.0 |
| Amide C=O | - | ~168.0 |
| Ketone C=O | - | ~205.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key vibrational frequencies observed in the IR spectrum include:
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the ranges of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=O Stretching: Two distinct carbonyl absorption bands are expected. The amide carbonyl (Amide I band) usually appears around 1680-1650 cm⁻¹, while the ketonic carbonyl stretching vibration is found at a higher frequency, typically in the range of 1725-1705 cm⁻¹.
C=N and C=C Stretching: Vibrations associated with the pyridine ring (C=N and C=C bonds) are observed in the 1600-1400 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the amide group can be found in the 1400-1200 cm⁻¹ range.
The presence and position of these absorption bands provide conclusive evidence for the key functional groups within the molecule's structure.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide N-H | Stretching | 3200-3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Ketone C=O | Stretching | 1725-1705 |
| Amide C=O | Stretching (Amide I) | 1680-1650 |
| Pyridine Ring | C=N and C=C Stretching | 1600-1400 |
| Amide C-N | Stretching | 1400-1200 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₁₀H₁₂N₂O₂), the expected molecular weight is approximately 192.22 g/mol . chemdad.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. acgpubs.org By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight (Monoisotopic) | 192.0899 g/mol |
| Expected [M+H]⁺ (HRMS) | 193.0972 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated systems.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the pyridine ring and the enolic form of the β-ketoamide moiety. The n → π* transitions associated with the carbonyl groups are also anticipated.
Furthermore, UV-Vis spectroscopy is a valuable tool for studying the keto-enol tautomerism that is characteristic of β-dicarbonyl compounds. The position and intensity of the absorption maxima can shift depending on the solvent polarity, which influences the equilibrium between the keto and enol forms. In nonpolar solvents, the enol form is often favored due to intramolecular hydrogen bonding, leading to a distinct absorption band at a longer wavelength. In polar solvents, the keto form may be more prevalent.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Typical Wavelength Range (nm) | Associated Structural Feature |
| π → π | 200-300 | Pyridine ring, C=C of enol form |
| n → π | 280-350 | C=O of keto and amide groups |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The crystal structure analysis reveals detailed information about bond lengths, bond angles, and torsional angles within the molecule. researchgate.net It can also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. researchgate.net For this compound, X-ray crystallography can confirm the planarity of the pyridine ring and provide evidence for the dominant tautomeric form (keto or enol) in the solid state. researchgate.net Studies have shown that the crystal packing can be influenced by N-H···O, C-H···O, and C-H···N hydrogen bonds, which link the molecules together. researchgate.net
Table 5: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic researchgate.net |
| Space Group | P2₁2₁2₁ researchgate.net |
| a (Å) | 6.187(3) researchgate.net |
| b (Å) | 9.379(4) researchgate.net |
| c (Å) | 17.210(8) researchgate.net |
| Z | 4 researchgate.net |
Computational Chemistry and Molecular Modeling of N 4 Methylpyridin 2 Yl 3 Oxobutanamide
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand, such as N-(4-methylpyridin-2-yl)-3-oxobutanamide, within the active site of a target protein. nih.govjddtonline.info The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and using a scoring function to estimate the strength of the interaction, typically represented as binding energy. nih.govnih.gov
In the context of drug discovery, molecular docking is a cornerstone of virtual screening, where large libraries of compounds are computationally screened against a specific biological target to identify potential "hits". jddtonline.info Studies on structurally related heterocyclic compounds have successfully used docking to identify novel inhibitors for various enzymes. For instance, docking has been employed to understand the binding modes of novel compounds with targets like cyclooxygenase (COX) enzymes and dipeptidyl peptidase IV (DPP-4). mdpi.comnih.gov For this compound, docking studies could elucidate its potential interactions with key amino acid residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding affinity and specificity.
A typical molecular docking output for this compound against a hypothetical protein target is summarized in the table below.
| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond |
| Val523, Leu352 | Hydrophobic Interaction | ||
| Dipeptidyl Peptidase IV (DPP-4) | -7.9 | Glu205, Glu206 | Hydrogen Bond, Ionic |
| Tyr662, Trp629 | Pi-Pi Stacking | ||
| Carbonic Anhydrase I | -6.8 | His94, Thr199 | Hydrogen Bond, Metal Coordination (Zinc) |
Note: The data in this table is illustrative and represents typical results from a molecular docking simulation.
Quantum Chemical Calculations including Density Functional Theory (DFT) Investigations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules from first principles. DFT is a robust method for optimizing molecular geometries, calculating vibrational frequencies, and determining various electronic descriptors. researchgate.net For this compound, DFT calculations can provide a detailed understanding of its three-dimensional structure, bond lengths, bond angles, and torsional angles in its ground state.
Furthermore, DFT is used to compute key electronic properties that govern a molecule's reactivity and intermolecular interactions. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. dntb.gov.ua A smaller gap suggests higher reactivity. Other calculated properties, such as the molecular electrostatic potential (MEP), dipole moment, and Mulliken population analysis, help to identify reactive sites, predict intermolecular interactions, and understand charge distribution across the molecule. dntb.gov.uanih.gov
Key parameters derived from DFT calculations for a molecule like this compound are presented in the following table.
| Quantum Chemical Parameter | Calculated Value | Significance |
| Total Energy (a.u.) | -725.45 | Thermodynamic stability of the molecule |
| EHOMO (eV) | -6.89 | Energy of the highest occupied molecular orbital; relates to electron-donating ability |
| ELUMO (eV) | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) (eV) | 5.64 | Indicates chemical reactivity and stability |
| Dipole Moment (Debye) | 3.45 | Measures the overall polarity of the molecule |
| Ionization Potential (eV) | 6.89 | Energy required to remove an electron |
| Electron Affinity (eV) | 1.25 | Energy released when an electron is added |
Note: The data in this table is hypothetical, based on typical DFT calculation results for similar organic molecules.
Molecular Dynamics Simulations for Conformational and Binding Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational flexibility of a molecule and the stability of its complexes with other molecules, such as proteins. mdpi.comnih.gov While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations offer a dynamic view, revealing how the complex behaves in a simulated physiological environment. mdpi.comnih.gov
For this compound, MD simulations can be used to validate the binding poses predicted by docking. nih.gov By simulating the ligand-protein complex for nanoseconds or longer, researchers can assess the stability of the key interactions observed in the docked structure. mdpi.com Important metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific regions of the protein upon ligand binding. nih.gov These simulations are crucial for understanding the dynamic nature of binding and for refining the understanding of the ligand's conformational and binding behavior. mdpi.com
| MD Simulation Parameter | Description | Typical Analysis Outcome |
| Simulation Time | Total duration of the simulation (e.g., 100 ns) | Assesses long-term stability of the complex |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure | A stable, low RMSD value indicates a stable protein-ligand complex |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues | Identifies flexible or rigid regions of the protein interacting with the ligand |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time | Confirms the persistence of key hydrogen bond interactions |
| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding for the ligand-protein complex | Provides a more accurate estimation of binding affinity than docking scores |
Note: This table describes the typical parameters and analyses performed in an MD simulation study.
Cheminformatics Approaches and Virtual Screening in Drug Discovery
Cheminformatics combines computer and informational sciences to address a range of problems in the field of chemistry, particularly in drug discovery. jddtonline.info Virtual screening is a prominent cheminformatics technique that involves the computational screening of large chemical libraries to identify molecules that are most likely to bind to a drug target. jddtonline.infoniscpr.res.in This approach is significantly more cost-effective and faster than experimental high-throughput screening (HTS). jddtonline.info
Virtual screening can be broadly categorized into two types: structure-based and ligand-based methods. jddtonline.info Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock candidate molecules, as described in the molecular docking section. nih.gov Ligand-based virtual screening (LBVS) relies on the knowledge of molecules known to be active against a target. It uses the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. nih.gov For a compound like this compound, derivatives could be designed and then filtered using cheminformatics tools that predict drug-likeness (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before proceeding to more computationally intensive screening stages. nih.gov
A multi-stage virtual screening workflow that could be applied to find compounds similar to this compound is outlined below.
| Stage | Cheminformatics Method | Purpose |
| 1. Library Preparation | Database Filtering | Selection of a diverse compound library (e.g., from ZINC, ChEMBL) |
| 2. Initial Screening | Ligand-Based Screening (2D/3D Similarity) | Rapidly identify compounds structurally similar to a known active template |
| 3. Docking-Based Screening | Structure-Based Virtual Screening | Dock the filtered subset of compounds into the target protein's active site |
| 4. Scoring and Ranking | Binding Energy Calculation | Rank compounds based on their predicted binding affinity and interaction patterns |
| 5. Post-Processing | ADMET Prediction & Visual Inspection | Filter hits based on predicted pharmacokinetic properties and plausibility of binding mode |
Note: This table illustrates a typical workflow in a virtual screening campaign.
Advanced Computational Molecular Descriptors for Structure-Function Correlations
Advanced computational molecular descriptors are numerical values that characterize the chemical information of a molecule. These descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the type of information they encode, such as constitutional, topological, geometric, and electronic properties. These descriptors form the basis of Quantitative Structure-Activity Relationship (QSAR) models. jddtonline.info
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jddtonline.info By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and gain insight into the structural features that are either beneficial or detrimental to their function. For a series of derivatives of this compound, a QSAR study would involve calculating a wide range of molecular descriptors for each analog and then using statistical methods to correlate these descriptors with their experimentally measured biological activity. This allows for the rational design of more potent and selective compounds.
| Descriptor Class | Examples of Descriptors | Information Encoded |
| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and size |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching of the molecular graph |
| Geometric (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | 3D shape and size of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Lipophilicity and polarizability |
Note: This table lists various classes of molecular descriptors used in QSAR and other cheminformatics studies.
Future Perspectives and Emerging Research Directions for N 4 Methylpyridin 2 Yl 3 Oxobutanamide
Exploration of Novel and Sustainable Synthetic Pathways
The conventional synthesis of N-(4-methylpyridin-2-yl)-3-oxobutanamide involves the condensation of 2-amino-4-methylpyridine (B118599) with a β-keto ester like ethyl acetoacetate (B1235776). researchgate.net While effective, future research is increasingly directed towards developing more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry.
Key areas of exploration include:
Microwave-Assisted Synthesis: Research has already demonstrated that microwave irradiation can be used to synthesize the title compound, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net Future work will likely focus on optimizing these conditions and exploring solvent-free microwave synthesis to further minimize environmental impact.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, enhancing reaction efficiency and safety. Adapting the synthesis of this compound to a flow process could enable scalable, on-demand production with minimal waste.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future investigations could explore enzymes capable of catalyzing the amidation reaction, which would operate under mild conditions (neutral pH, ambient temperature) in aqueous media, thereby avoiding harsh reagents and organic solvents.
Alternative Starting Materials: Research may also focus on utilizing bio-based starting materials or developing synthetic routes that circumvent the use of hazardous reagents, contributing to a more sustainable life cycle for the compound.
Diversification of the this compound Scaffold for Targeted Applications
The this compound structure represents a versatile scaffold that can be chemically modified to generate a diverse library of new molecules with unique biological activities. Its utility as a precursor for pyrido[1,2-a]pyrimidin-2-one highlights its potential for creating complex heterocyclic systems. researchgate.netresearchgate.net The strategic diversification of this scaffold is a promising avenue for discovering novel therapeutic agents.
Future research will likely involve:
Target-Oriented Synthesis: Modifying the core structure to target specific biological pathways or protein classes. For instance, derivatives could be designed to inhibit kinases, proteases, or other enzymes implicated in diseases like cancer or inflammatory disorders.
Combinatorial Chemistry: Employing high-throughput synthesis techniques to create large libraries of analogues where different functional groups are systematically introduced at various positions on the pyridine (B92270) ring or the oxobutanamide side chain. This approach accelerates the discovery of "hit" compounds with desired biological activity. nih.gov
Fragment-Based Drug Discovery: Using the core scaffold as a starting point and linking it with other small molecular fragments to build potent and selective drug candidates.
The table below illustrates potential diversification strategies and their targeted outcomes, based on derivatization approaches applied to similar heterocyclic scaffolds. researchgate.netnih.gov
| Scaffold Modification Strategy | Potential Chemical Change | Targeted Application/Biological Activity | Relevant Research Context |
| N-Substitution | Alkylation or arylation at the amide nitrogen. | Antibacterial Agents | Synthesis of N-substituted N-(4-Methylpyridin-2-yl)benzenesulfonamides showed potential antibacterial activity. researchgate.net |
| Cyclization Reactions | Reaction with bifunctional reagents to form new fused heterocyclic rings. | Anticancer Agents, CNS Agents | The core is a known precursor for pyrido[1,2-a]pyrimidin-2-one. researchgate.net Similar strategies create diverse bioactive heterocycles. researchgate.net |
| Side-Chain Alteration | Modification of the oxobutanamide moiety (e.g., reduction, chain extension, replacement). | Modulators of Cell Signaling Pathways | Optimization of side chains is a key strategy in developing potent agents, as seen in the development of other novel scaffolds. nih.gov |
| Aromatic Ring Substitution | Introduction of substituents (e.g., halogens, nitro groups) onto the pyridine ring. | Kinase Inhibitors | Substitution patterns on aromatic rings are critical for tuning binding affinity and selectivity for protein targets. nih.gov |
This table is illustrative and presents potential research directions based on established principles in medicinal chemistry.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. ijariie.commdpi.com For this compound and its derivatives, these computational tools offer significant potential to accelerate research and development.
Key applications include:
Predictive Modeling: AI/ML algorithms can be trained on existing chemical data to predict the biological activities, physicochemical properties, and potential toxicity (ADME-T) of novel derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific biological target. mdpi.com These models can explore a vast chemical space to propose innovative structures that human chemists might not have conceived.
Synthesis Prediction: AI tools can assist in planning the most efficient and sustainable synthetic routes for novel analogues, predicting reaction outcomes and suggesting optimal conditions. ijariie.com
| AI/ML Application | Description | Potential Impact on Research |
| Virtual High-Throughput Screening (vHTS) | Using ML models to rapidly screen vast virtual libraries of scaffold derivatives against a biological target. | Dramatically accelerates the identification of "hit" compounds compared to physical screening. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models that correlate chemical structures of derivatives with their biological activity. | Guides the rational design of more potent and selective compounds by identifying key structural features. nih.gov |
| ADME-T Prediction | Employing deep learning to predict how a compound will be absorbed, distributed, metabolized, excreted, and what its potential toxicity might be. | Reduces late-stage failures in drug development by flagging compounds with poor pharmacokinetic profiles early on. ijariie.comnih.gov |
| Generative Models | Using algorithms to generate novel molecular structures optimized for desired properties. | Facilitates the exploration of new chemical space and the creation of innovative drug candidates. mdpi.comdntb.gov.ua |
Potential Applications Beyond Medicinal Chemistry (e.g., Chemical Biology Tools, Material Science)
While the primary focus for scaffolds like this compound is often medicinal chemistry, its unique chemical features open doors to applications in other scientific fields.
Chemical Biology: The scaffold can be modified to create chemical probes and tools to study biological systems. For example, by attaching a fluorescent tag or a reactive group, derivatives could be used to label specific proteins, track their location within a cell, or identify their binding partners. nih.gov Such tools are invaluable for target validation and for elucidating complex biological pathways.
Material Science: The β-diketone functionality within the this compound structure is known to act as a chelating agent for metal ions. nih.gov This property could be exploited in material science for applications such as:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound could serve as an organic linker to construct novel porous materials with potential uses in gas storage, separation, or catalysis.
Functional Dyes and Sensors: Metal complexes derived from the scaffold could exhibit interesting photophysical properties, leading to the development of new dyes for imaging or chemical sensors that change color or fluorescence in the presence of specific metal ions.
The exploration of these non-medicinal applications represents a blue-sky research area that could uncover entirely new functions and value for the this compound chemical framework.
Q & A
Basic: What are the common synthetic routes for N-(4-methylpyridin-2-yl)-3-oxobutanamide?
This compound is typically synthesized via condensation reactions. A standard approach involves reacting 4-methylpyridin-2-amine with diketene or acetoacetyl chloride under controlled conditions. For example, analogous N-aryl-3-oxobutanamides are synthesized by treating aryl amines with 3-oxobutanoyl chloride in anhydrous solvents like dichloromethane, followed by neutralization and recrystallization . Characterization often includes NMR (to confirm the amide and ketone groups) and IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹).
Advanced: How do aryl substituents influence the reactivity of N-aryl-3-oxobutanamides in heterocyclization reactions?
Aryl substituents significantly alter reaction pathways due to electronic and steric effects. For instance, N-(2-methoxyphenyl)-3-oxobutanamide undergoes heterocyclization with ytterbium triflate to form dihydro-isoxazolopyridines under stirring, whereas ultrasonication favors benzoxazocine derivatives. Substituting methoxy with ethoxy groups (e.g., N-(2-ethoxyphenyl)-3-oxobutanamide) preserves this trend, indicating that electron-donating groups stabilize intermediates through resonance, directing product selectivity . Reaction optimization should include screening catalysts, energy inputs (e.g., ultrasound), and substituent positioning.
Basic: What crystallization techniques are effective for obtaining high-quality crystals of this compound?
Slow cooling from near-saturated solutions in polar solvents (e.g., water or ethanol) is effective. For example, N-(4-ethoxyphenyl)-3-oxobutanamide forms colorless laths by cooling a hot aqueous solution . Crystal quality can be enhanced by solvent layering (e.g., diffusing hexane into a dichloromethane solution) or using seed crystals. X-ray diffraction (XRD) with SHELXL refinement is recommended for structural validation .
Advanced: What analytical methods are recommended for characterizing metabolic intermediates of this compound in biotransformation studies?
High-resolution LC-MS and isotopic labeling (e.g., ¹⁴C or deuterium) are critical for tracking metabolites. For instance, studies on analogous compounds like bucetin identified glucuronides via HPLC coupled with mass spectrometry, revealing oxidative O-de-ethylation and keto conversion pathways . In vivo models (e.g., rabbits) combined with enzymatic assays (e.g., β-glucuronidase treatment) can differentiate phase I and II metabolites.
Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?
Single-crystal XRD data collected at 296 K (Cu-Kα radiation, λ = 1.54178 Å) can resolve bond lengths and angles. SHELXL refines structures using least-squares minimization, with validation metrics like R1 (< 0.05) and wR2 (< 0.15) ensuring accuracy. For example, N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide was resolved this way, confirming tautomeric forms and hydrogen-bonding networks .
Basic: What are the key spectroscopic features (NMR, IR) used to confirm the structure of this compound?
- ¹H NMR : A singlet at δ 2.2–2.4 ppm (CH₃ of pyridine), δ 3.3–3.5 ppm (CH₂ adjacent to ketone), and δ 6.5–8.5 ppm (aromatic protons).
- ¹³C NMR : Peaks at ~200 ppm (ketone), ~170 ppm (amide carbonyl), and ~150 ppm (pyridine carbons).
- IR : Strong stretches at ~1680 cm⁻¹ (amide C=O) and ~1715 cm⁻¹ (ketone C=O) .
Advanced: What mechanistic insights explain the oxidation of N-aryl-3-oxobutanamides to dichloroacetamides using hypervalent iodine reagents?
(Diacetoxyiodo)benzene (DIB) mediates a radical pathway: the 3-oxobutanamide’s α-hydrogen is abstracted, forming a radical intermediate that reacts with chlorine donors (e.g., CCl₄) to yield 2,2-dichloroacetamides. Substituent position (e.g., para vs. ortho) minimally affects yields (70–85%), suggesting the mechanism is tolerant of electronic modulation. Isolation via flash chromatography (ethyl acetate/hexane) and characterization by melting point and HRMS are typical .
Basic: What solvent systems are optimal for the purification of this compound via column chromatography?
A gradient of ethyl acetate in hexane (10–40%) effectively separates the product from byproducts. Silica gel (60–120 mesh) is preferred for polar amides. For challenging separations, reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) can improve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
